molecular formula C15H22N2O3S B4706972 N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4706972
M. Wt: 310.4 g/mol
InChI Key: UXEYVUAVALUHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CP-802,079, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been researched as potential treatments for sleep disorders, obesity, and addiction.

Mechanism of Action

N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide selectively blocks the orexin-1 receptor, which is involved in the regulation of wakefulness, feeding behavior, and reward pathways. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to decrease wakefulness and increase sleep in animal models. It has also been shown to decrease food intake and body weight in obese rats. In addition, this compound has been studied for its potential to reduce drug-seeking behavior in addiction models.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a selective orexin-1 receptor antagonist, which allows for more specific targeting of this receptor compared to non-selective compounds. However, it may have off-target effects on other receptors or enzymes, which could complicate interpretation of results. Additionally, the use of animal models may not fully translate to human physiology and behavior.

Future Directions

Further research is needed to fully understand the potential therapeutic benefits of N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and other orexin-1 receptor antagonists. Future studies could investigate the effects of these compounds on other physiological and pathological processes, such as stress and anxiety. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of these compounds in human patients.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of orexin-1 receptors in different physiological and pathological processes. It has been studied as a potential treatment for sleep disorders, including insomnia and narcolepsy, as well as obesity and addiction.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-17(12-15(18)16-13-8-6-7-9-13)21(19,20)14-10-4-3-5-11-14/h3-5,10-11,13H,2,6-9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEYVUAVALUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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